2-(4-Morpholinopyrimidin-2-YL)ethanamine hydrochloride
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Overview
Description
2-(4-Morpholinopyrimidin-2-YL)ethanamine hydrochloride: is a chemical compound that features a morpholine ring attached to a pyrimidine ring, with an ethanamine side chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Morpholinopyrimidin-2-YL)ethanamine hydrochloride typically involves the reaction of morpholine with a pyrimidine derivative under controlled conditions. The process may include steps such as nucleophilic substitution and amination reactions. Specific reagents and catalysts are used to facilitate these reactions, ensuring high yield and purity of the final product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound available for various applications .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the morpholine ring may be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyrimidine ring to dihydropyrimidine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed:
Oxidation: N-oxides of the morpholine ring.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds with potential biological activities .
Biology: In biological research, it serves as a probe to study enzyme interactions and receptor binding due to its unique structural features .
Industry: In the industrial sector, it is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals .
Mechanism of Action
The mechanism of action of 2-(4-Morpholinopyrimidin-2-YL)ethanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
2-(Pyridin-2-yl)pyrimidine derivatives: These compounds share a similar pyrimidine core but differ in the substituents attached to the pyrimidine ring.
N-Ethyl-2-(pyridin-4-yl)ethanamine: This compound has a similar ethanamine side chain but differs in the ring structure.
4-(2-Aminoethyl)tetrahydropyran hydrochloride: This compound has a different ring structure but a similar ethanamine side chain.
Uniqueness: 2-(4-Morpholinopyrimidin-2-YL)ethanamine hydrochloride is unique due to the presence of both morpholine and pyrimidine rings, which confer specific chemical and biological properties. This dual-ring structure allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications .
Properties
CAS No. |
1196146-79-8 |
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Molecular Formula |
C10H17ClN4O |
Molecular Weight |
244.72 g/mol |
IUPAC Name |
2-(4-morpholin-4-ylpyrimidin-2-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C10H16N4O.ClH/c11-3-1-9-12-4-2-10(13-9)14-5-7-15-8-6-14;/h2,4H,1,3,5-8,11H2;1H |
InChI Key |
AIBPOZHOUCNPJN-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NC(=NC=C2)CCN.Cl |
Origin of Product |
United States |
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